molecular formula C10H11NO3 B1280366 Benzyl (2-oxoethyl)carbamate CAS No. 67561-03-9

Benzyl (2-oxoethyl)carbamate

Cat. No.: B1280366
CAS No.: 67561-03-9
M. Wt: 193.2 g/mol
InChI Key: QSNONXQMKXTNQH-UHFFFAOYSA-N
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Description

It is a white solid often used in pharmaceuticals and other medical fields. This compound is known for its role in various chemical reactions and its applications in scientific research.

Scientific Research Applications

Benzyl (2-oxoethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.

    Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is employed in the production of pharmaceuticals and agrochemicals.

Biochemical Analysis

Biochemical Properties

Benzyl (2-oxoethyl)carbamate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and peptide conjugates. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. One of the key enzymes it interacts with is peptidyl transferase, which catalyzes the formation of peptide bonds during protein synthesis. The interaction between this compound and peptidyl transferase is crucial for the efficient synthesis of peptides, as it enhances the acylation process, leading to high yields and purity of the final product .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in the synthesis of proteins and enzymes, thereby impacting cellular metabolism. Additionally, it has been observed to influence cell signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects by binding to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of proteases, enzymes that break down proteins, by forming a stable complex with the enzyme. This inhibition can result in the accumulation of proteins and peptides within the cell, affecting various cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and protein synthesis. These changes can persist even after the compound has been metabolized or degraded, indicating its potential for long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance protein synthesis and improve cellular function. At higher doses, this compound can exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, where a specific dosage range results in optimal cellular function, while doses above this range lead to adverse effects. These findings highlight the importance of dosage optimization in the application of this compound in biochemical research and therapeutic development .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. This metabolic process results in the formation of water-soluble metabolites that can be excreted from the body. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. For example, this compound can bind to albumin, a plasma protein that transports various compounds in the bloodstream. This interaction enhances the compound’s distribution to target tissues and cells, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with target enzymes and proteins. Post-translational modifications, such as phosphorylation and acetylation, can influence the localization and activity of this compound, directing it to specific organelles and enhancing its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (2-oxoethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with glycine derivatives. Another method includes the use of N-benzyloxycarbonylglycinal as a precursor . The reaction typically requires mild conditions and can be catalyzed by various agents such as cesium carbonate and TBAI (tetrabutylammonium iodide) .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-oxoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo compounds.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo compounds, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the oxoethyl group.

    N-benzyloxycarbonylglycinal: A precursor in the synthesis of benzyl (2-oxoethyl)carbamate.

    Carbamic acid derivatives: These compounds share the carbamate functional group but differ in their substituents.

Uniqueness: this compound is unique due to its specific structure, which includes both a benzyl and an oxoethyl group. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

benzyl N-(2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNONXQMKXTNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459046
Record name benzyl (2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67561-03-9
Record name benzyl (2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl N-(2-oxoethyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution (30 ml) of oxalyl chloride (1.72 ml, 20.0 mmol) in dichloromethane was added dropwise to a solution (10 ml) of dimethyl sulfoxide (2.84 ml, 40.0 mmol) in dichloromethane at −78° C., and the mixture was stirred at the same temperature for 5 min. A solution (45 ml) of benzyl(2-hydroxyethyl)carbamate (1.95 g, 10.0 mmol) in dichloromethane was added to the reaction mixture and the mixture was further stirred for 15 min. Triethylamine (6.93 ml, 50.0 mmol) was added, and the mixture was stirred for 5 min. The temperature was raised to room temperature and the reaction mixture was stirred for 1.5 hrs. The reaction mixture was concentrated under reduced pressure, water was added to the residue, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous MgSO4, and concentrated under reduced pressure. The obtained residue was subjected to silica gel column chromatography and eluted with hexane-ethyl acetate (7:3-3:2, v/v) to give the title compound (930 mg, 48%) as a colorless oil. 1H-NMR (CDCl3) δ: 4.14 (2H, d, J=5.1 Hz), 5.13 (2H, s), 5.47 (1H, br), 7.31-7.37 (5H, m), 9.64 (1H, s).
Quantity
30 mL
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10 mL
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0 (± 1) mol
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0 (± 1) mol
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45 mL
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0 (± 1) mol
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6.93 mL
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Yield
48%

Synthesis routes and methods II

Procedure details

To a stirred solution of (2-hydroxyethyl)-carbamic acid benzyl ester (1.0 g, 5.1 mmol) and N,N-diisopropylethylamine (1.78 mL, 10.2 mmol) in dichloromethane (15 mL) was added a solution of sulfur trioxide-pyridine complex (1.63 g, 10.2 mmol) in dimethyl sulfoxide (15 mL) at −20° C. After 1 h, the reaction was warmed to room temperature, diluted with dichloromethane (50 mL) and washed with 1.0 N HCl (50 mL) and brine. The organics were separated, dried with anhydrous sodium sulfate, filtered, and concentrated. The crude material was purified by silica gel chromatography, eluting with ethyl acetate in hexanes (0% to 80% gradient) to give the title product (810 mg, 82%). 1H NMR (CDCl3, 300 MHz) δ (ppm): 9.5 (s, 1H) 7.4-7.2 (m, 5H), 5.1 (s, 2H), 3.9 (d, J=5.8 Hz, 2H), 2.9-3.3 (br, 1H).
Quantity
1 g
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1.78 mL
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15 mL
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15 mL
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solvent
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50 mL
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solvent
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Yield
82%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 80 ml THF, 40 ml water, and 800 mg oxalic acid was added 9.6 g (40 mmol) of N-benzyloxycarbonyl aminoacetaldehyde dimethyl acetal, and refluxed for 4 days. The THF was removed under reduced pressure and the remaining solution was extracted with ether (3×100 ml), the ether fractions were combined and dried over anhydrous sodium sulfate. The ether was removed under reduced pressure and the remaining solution was purified by flash chromatography (hexane and ethyl acetate 3:1 then 1:1) to yield 3.88 g, 50% yield.
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80 mL
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800 mg
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9.6 g
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40 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl (2-oxoethyl)carbamate
Reactant of Route 2
Benzyl (2-oxoethyl)carbamate
Reactant of Route 3
Benzyl (2-oxoethyl)carbamate
Reactant of Route 4
Benzyl (2-oxoethyl)carbamate
Reactant of Route 5
Benzyl (2-oxoethyl)carbamate
Reactant of Route 6
Benzyl (2-oxoethyl)carbamate

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